2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antibacterial and Antifungal Applications
Benzimidazole derivatives, including compounds structurally related to 2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide, have shown potential in combating bacterial and fungal infections. For instance, N-substituted phenyl acetamide benzimidazole-based derivatives demonstrated potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with certain derivatives performing significantly better than the standard drug Sultamicillin (Chaudhari et al., 2020). Additionally, benzimidazole derivatives incorporating triazole moiety were synthesized and exhibited notable antiviral activity against hepatitis C virus (HCV), highlighting the importance of substituents at the benzimidazole ring for inhibiting HCV (Youssif et al., 2016). Another study synthesized benzimidazole derivatives and tested them in vitro for antibacterial and antifungal activities against various microorganisms, finding that some derivatives exhibited excellent activity against a panel of microorganisms (Devi et al., 2022).
Anti-inflammatory and Anthelmintic Applications
Benzimidazole derivatives have also shown promising anti-inflammatory and anthelmintic (anti-parasitic) properties. A study synthesized a series of benzimidazole compounds and found them to have significant anti-inflammatory activity, with some compounds performing better than the standard drug Indomethacin (Bhor & Pawar, 2022). In the realm of anthelmintic activity, novel 2-phenyl benzimidazole-1-acetamide derivatives were synthesized and tested, showing potential as anthelmintic agents against Indian adult earthworms, Pheretima posthuma (Sawant & Kawade, 2011).
Anticancer and Antitumor Applications
Studies have also explored the potential anticancer and antitumor activities of benzimidazole derivatives. A series of benzimidazole derivatives bearing different heterocyclic rings were synthesized and screened for their antitumor activity against human tumor cell lines, with some compounds exhibiting considerable activity against certain cancer cell lines (Yurttaş et al., 2015). Another study synthesized new thiazole–benzimidazole derivatives and evaluated their anticancer activity, with some derivatives showing selective antiproliferative activity against cancer cells (Özkay et al., 2016).
Corrosion Inhibition and Industrial Applications
The benzimidazole structure has also been utilized for corrosion inhibition and industrial applications. For instance, benzimidazole derivatives were synthesized and studied as antioxidants for base stock, exhibiting potential in protecting oils from oxidation (Basta et al., 2017). In another study, new heterocyclic benzimidazole derivatives were synthesized and characterized, showing significant inhibitory properties for carbon steel in an acidic solution, indicating potential as corrosion inhibitors (Rouifi et al., 2020).
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-11-5-3-4-10(8-11)16-14(20)9-21-15-17-12-6-1-2-7-13(12)18-15/h1-8,19H,9H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICESOAIKHIPWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylthio)-N-(3-hydroxyphenyl)acetamide |
Citations
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